molecular formula C10H14N2O B13340646 (1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol

(1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B13340646
M. Wt: 178.23 g/mol
InChI Key: ILJYRVPQNFCWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its high strain and rigidity. This compound is of interest due to its potential applications in medicinal chemistry and materials science, where the bicyclo[1.1.1]pentane motif can serve as a bioisostere for more common structures like benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method involves the photochemical addition of propellane to diacetyl, followed by further functionalization steps . Another approach includes carbene insertion into the central bond of bicyclo[1.1.0]butanes .

Industrial Production Methods: Large-scale production methods for bicyclo[1.1.1]pentane derivatives often rely on flow photochemical processes, which allow for the efficient construction of the core structure in significant quantities . These methods are scalable and can produce multigram amounts of the compound within a short period.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated bicyclo[1.1.1]pentane derivatives.

Mechanism of Action

The mechanism of action of (1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol is largely dependent on its application. In medicinal chemistry, the bicyclo[1.1.1]pentane core can mimic the spatial arrangement of benzene rings, thereby interacting with biological targets in a similar manner. This can lead to improved binding affinity and selectivity for certain molecular targets .

Comparison with Similar Compounds

Uniqueness: (1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol is unique due to the presence of both the bicyclo[1.1.1]pentane core and the pyrazole ring, which can impart distinct chemical and biological properties. The combination of these two motifs can lead to compounds with enhanced stability, solubility, and biological activity compared to other bicyclo[1.1.1]pentane derivatives.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

[2-(1-bicyclo[1.1.1]pentanyl)-5-methylpyrazol-3-yl]methanol

InChI

InChI=1S/C10H14N2O/c1-7-2-9(6-13)12(11-7)10-3-8(4-10)5-10/h2,8,13H,3-6H2,1H3

InChI Key

ILJYRVPQNFCWGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CO)C23CC(C2)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.